
5,6-Difluoroisoquinoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Difluoroisoquinoline-1-carboxylic acid is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoroisoquinoline-1-carboxylic acid typically involves the fluorination of isoquinoline derivatives. One common method is the direct fluorination of isoquinoline-1-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce fluorinated substituents onto the isoquinoline ring. This method allows for greater control over the substitution pattern and can be used to selectively fluorinate specific positions on the ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle the exothermic nature of fluorination reactions more efficiently. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Difluoroisoquinoline-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives, which are important intermediates in the synthesis of various pharmaceuticals.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, providing access to different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various fluorinated isoquinoline derivatives, which can be further functionalized for use in pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
5,6-Difluoroisoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry for drug development.
Biology: The compound’s fluorinated nature can enhance its binding affinity and selectivity for biological targets, making it useful in the study of enzyme inhibitors and receptor ligands.
Medicine: Fluorinated isoquinoline derivatives have shown potential as anticancer agents, antimicrobial agents, and anti-inflammatory drugs.
Industry: The compound can be used in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 5,6-Difluoroisoquinoline-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of fluorine atoms can enhance the compound’s binding affinity through increased hydrophobic interactions and hydrogen bonding.
In biological systems, the compound may interact with specific receptors or proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline-1-carboxylic acid: The non-fluorinated parent compound, which has different chemical and biological properties.
5,6-Dichloroisoquinoline-1-carboxylic acid:
5,6-Dimethoxyisoquinoline-1-carboxylic acid: A methoxy-substituted derivative with different electronic and steric effects.
Uniqueness
5,6-Difluoroisoquinoline-1-carboxylic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, increase its lipophilicity, and improve its binding affinity for biological targets. These properties make it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C10H5F2NO2 |
|---|---|
Poids moléculaire |
209.15 g/mol |
Nom IUPAC |
5,6-difluoroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO2/c11-7-2-1-6-5(8(7)12)3-4-13-9(6)10(14)15/h1-4H,(H,14,15) |
Clé InChI |
XLMSAYJHYPLIHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=NC=C2)C(=O)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



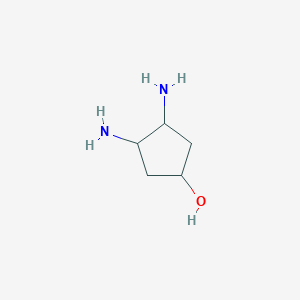
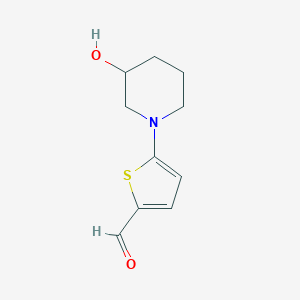

![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide](/img/structure/B13164992.png)
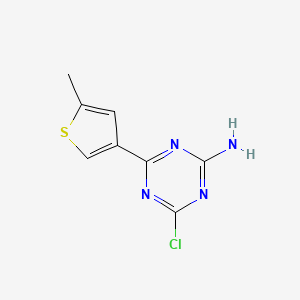
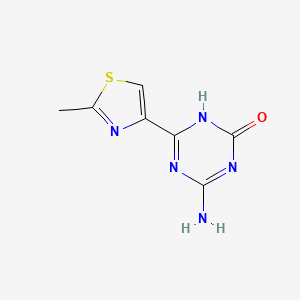
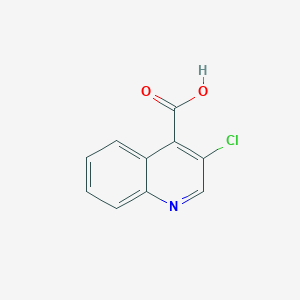
![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165015.png)
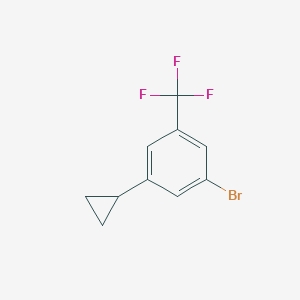

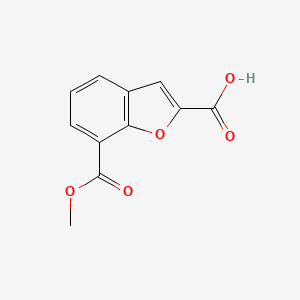
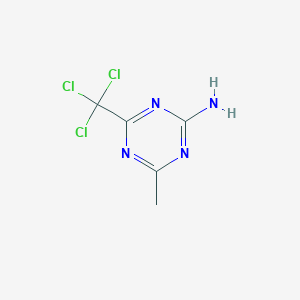
![2-Amino-N-[(benzylcarbamoyl)methyl]acetamide](/img/structure/B13165028.png)
